Cas no 779323-75-0 (1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine)

1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine 化学的及び物理的性質
名前と識別子
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- 1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine
- 1H-Pyrido[3,4-b]indol-7-amine, 2,3,4,9-tetrahydro-
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- インチ: 1S/C11H13N3/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6,12H2
- InChIKey: YHAKURSQHHGSPH-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(N)=C2)C2CCNCC1=2
計算された属性
- 精确分子量: 187.110947427g/mol
- 同位素质量: 187.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 219
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 53.8Ų
じっけんとくせい
- 密度みつど: 1.273±0.06 g/cm3(Predicted)
- Boiling Point: 434.0±40.0 °C(Predicted)
- 酸度系数(pKa): 19.01±0.20(Predicted)
1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1116941-5.0g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 5g |
$2940.0 | 2023-05-23 | ||
Enamine | EN300-1116941-1.0g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 1g |
$1014.0 | 2023-05-23 | ||
Enamine | EN300-1116941-1g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 95% | 1g |
$714.0 | 2023-10-27 | |
Enamine | EN300-1116941-5g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 95% | 5g |
$2070.0 | 2023-10-27 | |
Enamine | EN300-1116941-10.0g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 10g |
$4360.0 | 2023-05-23 | ||
Enamine | EN300-1116941-0.1g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 95% | 0.1g |
$628.0 | 2023-10-27 | |
Enamine | EN300-1116941-0.5g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 95% | 0.5g |
$685.0 | 2023-10-27 | |
Enamine | EN300-1116941-0.25g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 95% | 0.25g |
$657.0 | 2023-10-27 | |
Enamine | EN300-1116941-0.05g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 95% | 0.05g |
$600.0 | 2023-10-27 | |
Enamine | EN300-1116941-2.5g |
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine |
779323-75-0 | 95% | 2.5g |
$1399.0 | 2023-10-27 |
1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amine 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
1H,2H,3H,4H,9H-pyrido3,4-bindol-7-amineに関する追加情報
Pyrido[3,4-b]indol-7-amine: A Comprehensive Overview
The compound pyrido[3,4-b]indol-7-amine, also known by its CAS number 779323-75-0, is a fascinating molecule that has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of heterocyclic aromatic compounds, specifically a pyridobenzindole derivative. Its structure consists of a fused pyridine and indole ring system with an amino group at the 7-position. This configuration imparts distinctive electronic and steric properties, making it a valuable compound for research and development.
Recent studies have highlighted the potential of pyrido[3,4-b]indol-7-amine in the field of medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules. For instance, its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for drug design targeting specific biological pathways. The compound has shown promise in modulating enzyme activity and receptor binding, which are critical for therapeutic interventions.
The synthesis of pyrido[3,4-b]indol-7-amine involves a multi-step process that typically begins with the preparation of an indole derivative. The subsequent introduction of the pyridine ring through a coupling reaction is a key step that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
In terms of applications, pyrido[3,4-b]indol-7-amine has been utilized in the development of fluorescent probes for bioimaging. Its conjugated π-system allows for strong absorption and emission properties, making it suitable for tracking biological processes at the molecular level. Additionally, its photochemical stability under physiological conditions enhances its utility in diagnostic tools.
The structural versatility of pyrido[3,4-b]indol-7-amine also extends to materials science. Researchers have investigated its potential as a component in organic semiconductors due to its ability to facilitate charge transport. This property is particularly relevant for applications in flexible electronics and optoelectronic devices.
In conclusion, pyrido[3,4-b]indol-7-amine, with its unique chemical structure and diverse functional groups, continues to be a subject of intense research interest. Its applications span across medicinal chemistry, bioimaging, and materials science, underscoring its importance as a versatile building block for innovative technologies.
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